Risvodetinib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The preparation of Risvodetinib involves synthetic routes that are designed to ensure high potency and selectivity. The exact synthetic routes and reaction conditions are proprietary and have not been disclosed in detail. it is known that the compound is developed using advanced medicinal chemistry techniques to enhance its efficacy and safety profile .

化学反応の分析

Risvodetinib undergoes various chemical reactions, primarily focusing on its interaction with c-Abl kinase. The compound is designed to inhibit the activation of c-Abl, thereby preventing the phosphorylation of downstream targets involved in neurodegeneration. Common reagents and conditions used in these reactions include kinase inhibitors and specific buffer systems to maintain the stability and activity of the compound .

科学的研究の応用

Risvodetinib has significant scientific research applications, particularly in the field of neurodegenerative diseases. It has shown promise in preclinical and clinical studies for its ability to protect against the development and progression of Parkinson’s-like disease in the brain and gastrointestinal tract. The compound is currently undergoing Phase 2 clinical trials to evaluate its safety, tolerability, and efficacy in patients with Parkinson’s disease .

作用機序

The mechanism of action of Risvodetinib involves the inhibition of c-Abl kinase, a protein that plays a critical role in the development and progression of Parkinson’s disease. By blocking c-Abl, this compound aims to halt the loss of dopamine-secreting neurons in the brain and gastrointestinal tract, thereby restoring neuroprotective mechanisms and reversing functional loss .

類似化合物との比較

Risvodetinib is unique in its ability to selectively inhibit c-Abl kinase, making it a promising candidate for the treatment of Parkinson’s disease. Similar compounds include other c-Abl inhibitors such as imatinib mesylate, which is used in the treatment of chronic myeloid leukemia. this compound is specifically designed to target neurodegenerative pathways, setting it apart from other c-Abl inhibitors .

Conclusion

This compound represents a significant advancement in the treatment of Parkinson’s disease, with its unique mechanism of action and promising clinical trial results. Its ability to selectively inhibit c-Abl kinase and restore neuroprotective mechanisms makes it a valuable compound in the field of neurodegenerative disease research.

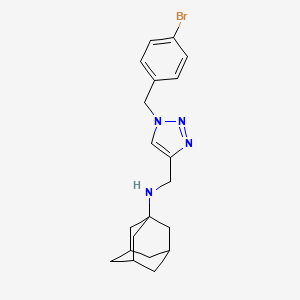

特性

CAS番号 |

2031185-00-7 |

|---|---|

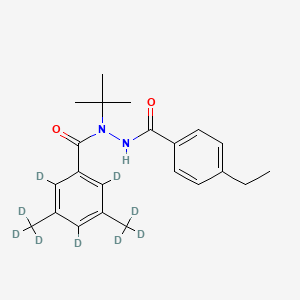

分子式 |

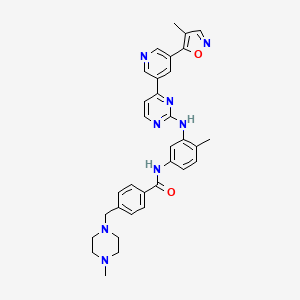

C33H34N8O2 |

分子量 |

574.7 g/mol |

IUPAC名 |

N-[4-methyl-3-[[4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |

InChI |

InChI=1S/C33H34N8O2/c1-22-4-9-28(37-32(42)25-7-5-24(6-8-25)21-41-14-12-40(3)13-15-41)17-30(22)39-33-35-11-10-29(38-33)26-16-27(20-34-19-26)31-23(2)18-36-43-31/h4-11,16-20H,12-15,21H2,1-3H3,(H,37,42)(H,35,38,39) |

InChIキー |

ADGOPPKEIZXKAZ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CC(=CN=C5)C6=C(C=NO6)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)

![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)

![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)